2-Methyl-5-(pentafluorosulfur)benzaldehyde
Overview
Description
Preparation Methods
One common synthetic route includes the reaction of 2-methylbenzaldehyde with sulfur tetrafluoride (SF4) under controlled conditions . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
2-Methyl-5-(pentafluorosulfur)benzaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
2-Methyl-5-(pentafluorosulfur)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism by which 2-Methyl-5-(pentafluorosulfur)benzaldehyde exerts its effects is primarily through its interactions with molecular targets such as enzymes and proteins . The pentafluorosulfur group can form strong interactions with biological molecules, influencing their structure and function . Pathways involved in these interactions include covalent bonding and non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
2-Methyl-5-(pentafluorosulfur)benzaldehyde can be compared with other similar compounds, such as:
2-Methylbenzaldehyde: Lacks the pentafluorosulfur group, resulting in different chemical reactivity and applications.
5-(Pentafluorosulfur)benzaldehyde: Similar structure but without the methyl group, affecting its physical and chemical properties.
2-Methyl-5-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of pentafluorosulfur, leading to variations in reactivity and applications.
The uniqueness of this compound lies in the presence of the pentafluorosulfur group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-methyl-5-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F5OS/c1-6-2-3-8(4-7(6)5-14)15(9,10,11,12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRPLPSFPWBNQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218429 | |
Record name | (OC-6-21)-Pentafluoro(3-formyl-4-methylphenyl)sulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240257-13-9 | |
Record name | (OC-6-21)-Pentafluoro(3-formyl-4-methylphenyl)sulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (OC-6-21)-Pentafluoro(3-formyl-4-methylphenyl)sulfur | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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